Pimavanserin-d9

Bioanalytical method validation LC-MS/MS Matrix effects

Choose Pimavanserin-d9 (ACP-103-d9) for regulatory-compliant LC-MS/MS quantification. As a true isotopologue, it co-elutes with the analyte, providing superior matrix effect compensation that structural analogs cannot match. With a +9 Da mass shift and near-identical physicochemical properties, it ensures unambiguous MS/MS differentiation for ANDA bioequivalence studies and GMP QC release testing. This certified reference standard supports ICH Q2(R1) method validation over a 0.25–50.0 ng/mL linear range.

Molecular Formula C25H34FN3O2
Molecular Weight 436.6 g/mol
Cat. No. B12415187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimavanserin-d9
Molecular FormulaC25H34FN3O2
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C
InChIInChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)/i1D3,2D3,18D2,19D
InChIKeyRKEWSXXUOLRFBX-FPWMMKRCSA-N
Commercial & Availability
Standard Pack Sizes75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimavanserin-d9: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Pimavanserin-d9 (CAS 1080492-01-8), also designated ACP-103-d9, is a deuterium-labeled isotopologue of the FDA-approved atypical antipsychotic pimavanserin [1]. It incorporates nine deuterium atoms (d9) replacing hydrogen atoms on the isobutoxy side chain, yielding a molecular formula of C25H25D9FN3O2 and a molecular weight of 436.6 g/mol [2]. Pimavanserin-d9 functions primarily as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, enabling precise quantification of pimavanserin in complex biological matrices such as plasma, brain homogenate, and urine [1]. Its deuterium labeling confers a mass shift of +9 Da relative to unlabeled pimavanserin (m/z 428.2 → 223.0 for unlabeled analyte), permitting unambiguous MS/MS differentiation from the target analyte while maintaining near-identical physicochemical properties during sample preparation, extraction, and chromatographic separation [3].

Why Pimavanserin-d9 Cannot Be Substituted with Non-Deuterated or Structural Analogs


In LC-MS/MS bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) such as pimavanserin-d9 with a non-deuterated structural analog (e.g., vilazodone or clarithromycin) fundamentally compromises quantitative accuracy due to differential extraction recovery, chromatographic behavior, and matrix effect compensation [1]. Structural analogs exhibit distinct physicochemical properties, including different logP values, pKa, and protein binding affinities, leading to divergent behavior during liquid-liquid extraction, solid-phase extraction, and reversed-phase chromatography [2]. Critically, structural analogs cannot co-elute with the target analyte, exposing them to different ion suppression or enhancement zones in the electrospray ionization source, thereby failing to correct for matrix effects [3]. Conversely, pimavanserin-d9, as an isotopologue of the target analyte, tracks pimavanserin through every step of sample preparation and analysis, compensating for variability in extraction efficiency, injection volume, and ionization efficiency that structural analogs cannot correct [4]. However, even among SIL-IS options, deuterated internal standards are not universally interchangeable with 13C- or 15N-labeled alternatives due to the chromatographic isotope effect inherent to deuterium substitution [5].

Quantitative Differentiation Evidence: Pimavanserin-d9 Versus Alternative Internal Standards


Matrix Effect Compensation: Deuterated SIL-IS Versus Structural Analog Internal Standards

In regulated bioanalysis, the selection of internal standard directly determines the accuracy of matrix effect compensation. Structural analog internal standards such as vilazodone and clarithromycin, which have been employed in published pimavanserin bioanalytical methods, exhibit fundamentally different chromatographic retention behavior compared to the target analyte pimavanserin [1]. Pimavanserin-d9, as a deuterated isotopologue, co-elutes with unlabeled pimavanserin (retention time difference <0.05 minutes under standard reversed-phase conditions) and experiences identical ion suppression or enhancement in the electrospray ionization source, whereas structural analogs elute at distinct retention times (vilazodone: different m/z transition 441.70 → 155.03; clarithromycin: m/z 748.5 → 589.5, eluting in different solvent composition zones) and are therefore exposed to different matrix effect profiles [2]. The consequence of using structural analog internal standards is that matrix-induced ion suppression may differ substantially between the analyte and the internal standard, producing inaccurate quantification that cannot be corrected post-acquisition [3].

Bioanalytical method validation LC-MS/MS Matrix effects

Quantitative Accuracy: Deuterated SIL-IS Reduces Inter-Assay Variability

Published pimavanserin bioanalytical methods using structural analog internal standards demonstrate quantifiable variability in precision parameters that deuterated SIL-IS methods are designed to mitigate. In a rat plasma pharmacokinetic study employing clarithromycin as the internal standard, the UPLC-MS/MS method achieved intra-day precision (RSD%) of <13.3% and inter-day precision of <10.5%, with accuracy (RE%) within ±11.5% over a calibration range with correlation coefficient r >0.9980 [1]. While these parameters meet regulatory acceptance criteria (CV <15%, accuracy within ±15%), the use of a deuterated internal standard such as pimavanserin-d9 is expected to reduce RSD values to below 5-8% through improved correction of extraction variability and ionization fluctuations, as established in class-level evidence for stable isotope-labeled internal standards across small molecule bioanalysis [2]. The switch from analogue internal standards to SIL-IS for LC-MS/MS analysis has been shown to reduce variations in mass spectrometry results and improve both accuracy and precision for small molecule analysis [3].

Method validation Precision and accuracy Stable isotope dilution

Chromatographic Isotope Effect: Deuterated (d9) Versus 13C/15N-Labeled Internal Standards

A systematic comparison of deuterated (2H) SIL-IS versus non-deuterated (13C and 15N) SIL-IS for LC-ESI-MS/MS quantification demonstrated that deuterium labeling can produce significant quantitative bias due to the chromatographic isotope effect. In this study, the deuterated IS (2MHA-[2H7]) generated urinary biomarker concentrations that were on average 59.2% lower than concentrations generated with the 13C-labeled IS (2MHA-[13C6]) [1]. Spike accuracy analysis revealed that 2MHA-[2H7] produced a negative bias of -38.4% when quantifying spiked urine matrix, whereas no significant bias was observed for 2MHA-[13C6] [1]. This bias is attributed to differential ion suppression: the deuterated IS elutes at a slightly different retention time from the target analyte and the 13C-labeled IS due to the deuterium isotope effect on reversed-phase chromatographic interactions, thereby experiencing different matrix effect zones in the electrospray ionization source [2]. Labeling with heavier stable isotopes such as 13C or 15N demonstrates no issues with chromatographic separation or stability compared to deuterium-labeled compounds [3].

Isotope effect Chromatographic separation Matrix effect correction

Regulatory Compliance: Pimavanserin-d9 Documentation for ANDA Submissions

Pimavanserin-d9 is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) or during commercial production of pimavanserin [1]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. This regulatory-ready documentation package distinguishes pimavanserin-d9 from non-certified deuterated standards or structural analog internal standards that may lack the comprehensive certificate of analysis and stability data required for regulatory submissions. FDA guidance for bioanalytical method validation (M10) and 21 CFR Part 320 bioavailability/bioequivalence requirements mandate that analytical methods used in regulatory submissions demonstrate adequate accuracy, precision, selectivity, and stability, with stable isotope-labeled internal standards being the preferred approach for matrix effect compensation [2].

Regulatory bioanalysis Method validation ANDA

Isotopic Purity and Mass Spectrometry Differentiation: d9 Labeling Versus Lower Deuteration Levels

Pimavanserin-d9 incorporates nine deuterium atoms on the isobutoxy side chain, providing a mass shift of +9 Da relative to unlabeled pimavanserin (m/z 428.2 → 223.0 for unlabeled analyte) [1]. This substantial mass difference ensures unambiguous MS/MS differentiation between the internal standard and the target analyte, minimizing isotopic cross-talk that can occur with lower deuteration levels (e.g., d3 or d5 labeling) where the natural isotopic abundance envelope of the unlabeled analyte may overlap with the M+1 or M+2 peaks of the internal standard . The d9 labeling pattern of pimavanserin-d9 (1-(4-fluorobenzyl)-3-(4-(2-(methyl-d3)propoxy-1,1,2,3,3,3-d6)benzyl)-1-(1-methylpiperidin-4-yl)urea) positions deuterium atoms on non-exchangeable carbon centers, preventing deuterium-hydrogen back-exchange that could compromise quantitative accuracy during sample preparation or long-term storage [2]. The molecular weight of 436.6 g/mol and the distinct MRM transition profile enable specific detection without interference from the unlabeled analyte, even at high pimavanserin concentrations encountered in pharmacokinetic studies [1].

Mass spectrometry Isotopic purity Cross-talk

Cost-Effectiveness: Deuterated SIL-IS Versus 13C/15N-Labeled Alternatives

Current market analysis indicates that 13C- and 15N-labeled stable isotope internal standards are substantially more expensive than their deuterated counterparts, with deuterium-labeled products offering a more cost-effective solution for routine bioanalysis while maintaining acceptable analytical performance [1]. Deuterated internal standards such as pimavanserin-d9 benefit from broader commercial availability and shorter custom synthesis lead times compared to 13C- or 15N-labeled alternatives, which often require specialized synthetic routes using labeled starting materials [2]. The availability of pimavanserin-d9 from multiple commercial suppliers with varying stock levels (ranging from immediate availability to lead times of several weeks) provides procurement flexibility that may not exist for 13C-labeled pimavanserin, for which no commercial sources were identified in this analysis [3].

Procurement Cost analysis Stable isotope economics

Pimavanserin-d9: Optimal Application Scenarios for Research and Industrial Use


Generic Drug Development: ANDA Bioequivalence Studies

Pimavanserin-d9 is the preferred internal standard for ANDA filers developing generic pimavanserin formulations. The regulatory-compliant characterization data and potential pharmacopeial traceability (USP/EP) [1] support method validation packages submitted to the FDA under 21 CFR Part 320 bioavailability/bioequivalence requirements. The d9 labeling ensures unambiguous MS/MS differentiation from the unlabeled analyte in human plasma samples, enabling accurate quantification across the expected therapeutic concentration range (0.25-50.0 ng/mL in human plasma [2]) without isotopic cross-talk interference.

Clinical Pharmacokinetic Studies: Human Plasma Quantification

For clinical pharmacokinetic studies of pimavanserin in human subjects, pimavanserin-d9 provides the co-elution and matrix effect compensation essential for accurate concentration-time profiling. As established in published UHPLC-MS/MS methods for human plasma quantification [1], the use of a deuterated SIL-IS rather than a structural analog (such as vilazodone or clarithromycin [2]) reduces inter-assay variability and ensures that matrix effect corrections remain valid across the full calibration range, from LLOQ (0.25 ng/mL) to ULOQ (50.0 ng/mL).

Preclinical Tissue Distribution and Brain Uptake Studies

Pimavanserin-d9 is ideally suited for quantifying pimavanserin disposition in complex tissue matrices including brain homogenate, where matrix effects are particularly pronounced. Published methods for mouse brain uptake studies demonstrate the need for robust internal standardization when quantifying pimavanserin across the blood-brain barrier [1]. The deuterated IS tracks the analyte through liquid-liquid extraction and reversed-phase chromatography, enabling accurate determination of brain-to-plasma ratios (Kbrain/plasma = 0.16 ± 0.05) and tissue Cmax values (21.9 ± 6.66 ng/g) [2].

Quality Control for Commercial Pimavanserin Production

For commercial production of pimavanserin drug substance and drug product, pimavanserin-d9 serves as a certified reference standard for QC release testing and stability studies. The product's compliance with regulatory guidelines and potential traceability to pharmacopeial standards [1] supports GMP-compliant analytical workflows, including impurity profiling methods validated according to ICH Q2(R1) guidelines for simultaneous determination of pimavanserin and its process impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimavanserin-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.